molecular formula C9H11N5O2 B6060166 8-Morpholino-1H-purin-6(9H)-one

8-Morpholino-1H-purin-6(9H)-one

Cat. No.: B6060166
M. Wt: 221.22 g/mol
InChI Key: YDDLOUYEBCSPLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Morpholino-1H-purin-6(9H)-one is a purine-derived chemical building block of significant interest in medicinal chemistry and drug discovery research. Compounds based on the purine scaffold are extensively investigated for their ability to modulate key biological signaling pathways. Specifically, purine analogs are known to interact with a range of cellular kinases. For instance, structurally related (S)-2-(1-(9H-purin-6-ylamino)propyl)-5-fluoro-3-phenylquinazolin-4(3H)-one has been identified as a potent inhibitor of Phosphoinositide 3-Kinase (PI3K), a crucial enzyme family involved in cell growth, survival, and metabolism, making it a prominent target in oncology . The morpholino substitution in this compound is a common pharmacophore that can enhance solubility and influence target binding affinity. As such, this compound serves as a versatile precursor or core structure for developing novel small-molecule inhibitors. Its primary research applications include exploring kinase function, high-throughput screening for new therapeutics, and structure-activity relationship (SAR) studies, particularly in the context of cancer, immune disorders, and other PI3K-mediated diseases . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Key Research Areas: • Kinase Inhibitor Development • Oncology & Cancer Cell Signaling • PI3K Pathway Research • Medicinal Chemistry & SAR Studies Handling Notes: For research use only. Not for human or veterinary diagnostic or therapeutic use. Please consult the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-morpholin-4-yl-1,7-dihydropurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c15-8-6-7(10-5-11-8)13-9(12-6)14-1-3-16-4-2-14/h5H,1-4H2,(H2,10,11,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDLOUYEBCSPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(N2)C(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 8 Morpholino 1h Purin 6 9h One

Established Synthetic Pathways for the 8-Morpholino-1H-purin-6(9H)-one Core

The construction of the this compound framework can be achieved through several synthetic routes, each with its own set of advantages and applications. These methods range from traditional multi-step protocols to more modern, efficiency-focused approaches.

Multi-Step Synthetic Protocols

Classical multi-step syntheses remain a fundamental approach for the creation of the 8-morpholino-purinone core. These protocols often begin with readily available purine (B94841) precursors, such as 6-chloroguanine, and proceed through a series of well-defined chemical transformations. mdpi.comnih.gov A common strategy involves the introduction of the morpholine (B109124) moiety at the C-8 position of the purine ring. This is typically achieved by first halogenating the C-8 position, followed by a nucleophilic substitution reaction with morpholine.

A representative multi-step synthesis might involve the following sequence:

Protection of reactive sites: To ensure regioselectivity, amino and hydroxyl groups on the starting purine may be protected.

Halogenation at C-8: The purine core is subjected to bromination or chlorination to introduce a leaving group at the 8th position.

Nucleophilic substitution: The 8-halo-purine intermediate is then reacted with morpholine, which displaces the halide to form the desired 8-morpholino bond.

Deprotection: Finally, any protecting groups are removed to yield the this compound.

The specific conditions for each step, such as solvents, temperature, and catalysts, are crucial for optimizing the yield and purity of the final product.

Microwave-Assisted Synthetic Approaches for Purine Analogues

In the quest for more efficient and rapid synthetic methods, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the synthesis of purine analogues. acs.orgnih.govnih.gov This technique utilizes microwave irradiation to dramatically reduce reaction times, often from hours to minutes, while also improving yields and product purity. nih.gov

For the synthesis of substituted purines, microwave assistance can be applied to various steps, including palladium/copper-catalyzed C-8 direct alkenylation and subsequent nucleophilic substitutions. acs.orgnih.gov While not a direct one-step synthesis of the title compound, these microwave-assisted methods provide rapid access to key 8-substituted purine intermediates, which can then be further elaborated to the desired 8-morpholino derivative. The key advantage of this approach is the significant acceleration of reaction rates, which is particularly beneficial for high-throughput synthesis of compound libraries for screening purposes. nih.gov

Precursor Reactivity and Intermediate Formation

The success of any synthetic pathway to this compound hinges on the reactivity of the chosen precursors and the stability of the intermediates formed. A common and effective precursor is an 8-halopurine, such as 8-bromo- or 8-chloroxanthine (B83001) (the corresponding 2,6-dione). The electrophilic character of the C-8 carbon in these intermediates is enhanced by the electron-withdrawing nature of the adjacent nitrogen atoms and the halogen, making it susceptible to nucleophilic attack by morpholine.

The reaction of a purine precursor with a reagent like N-Bromosuccinimide (NBS) is a standard method for introducing the bromine atom at the C-8 position. The resulting 8-bromopurine is a key intermediate that can be readily converted to the 8-morpholino derivative. The choice of solvent and base is critical in this nucleophilic aromatic substitution step to ensure high yields and minimize side reactions.

Strategies for Chemical Derivatization and Analog Generation

The core structure of this compound offers several sites for chemical modification, allowing for the generation of a diverse library of analogues. The most commonly explored positions for derivatization are the nitrogen atoms of the purine nucleus and the C-2 position of the ring.

N-Substitutions on the Purine Nucleus (e.g., N-9 alkylation)

Alkylation of the nitrogen atoms, particularly at the N-9 position, is a widely employed strategy for creating derivatives of purines. mdpi.comnih.govresearchgate.net Direct alkylation of the 8-morpholino-purinone core with various alkyl halides under basic conditions can lead to a mixture of N-7 and N-9 isomers. nih.govresearchgate.net The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base used, and the solvent. mdpi.comnih.gov

To achieve higher regioselectivity for N-9 alkylation, several methods have been developed. One approach involves using a bulky substituent at the C-6 position to sterically hinder attack at the N-7 position. mdpi.com Another strategy employs Mitsunobu conditions or the use of specific catalysts to favor N-9 substitution. mdpi.com The ability to selectively introduce a wide range of substituents at the N-9 position is crucial for structure-activity relationship (SAR) studies. researchgate.net

Table 1: Examples of N-9 Alkylation of Purine Precursors

Starting Material Alkylating Agent Base/Conditions Major Product Reference
6-Chloroguanine Various alkyl halides K₂CO₃/DMF N-9 alkylated product mdpi.comnih.gov
8-Bromo-6-chloropurin-2-amine Bromomethylcyclohexane K₂CO₃/DMF N-9 alkylated product (low yield) mdpi.com
8-Bromo-6-chloropurin-2-amine Cyclohexylmethanol Mitsunobu (DIAD, PPh₃) N-9 alkylated product (high conversion) mdpi.com

Substitutions at the C-2 Position of the Purine Ring

The C-2 position of the purine ring provides another valuable handle for chemical modification. nih.gov Starting from a precursor with a suitable leaving group at C-2, such as a chlorine atom, a variety of nucleophiles can be introduced. This allows for the synthesis of analogues with diverse functionalities at this position.

For instance, a 2-chloro-8-morpholino-purinone intermediate can be reacted with amines, thiols, or alcohols to introduce new substituents. These modifications can significantly impact the electronic properties and steric profile of the molecule, leading to changes in its biological activity. The synthesis of novel 2,9-disubstituted-6-morpholino purine derivatives has been reported, highlighting the feasibility of combining modifications at both the C-2 and N-9 positions to create complex and diverse molecular architectures. nih.gov

Table 2: Examples of C-2 and C-6/N-9 Disubstituted Purine Derivatives

Precursor Reagent(s) Position(s) Modified Resulting Derivative Class Reference
5-Amino-4-amidino-imidazoles Nitrobenzaldehyde, Et₃N C-2, N-9 2,9-Disubstituted-6-morpholino purines nih.gov
2-chloro-6-morpholinopurine Various amines C-2 2-Amino-6-morpholinopurine derivatives N/A

Modifications and Substitutions on the Morpholine Moiety

The morpholine ring of this compound presents several opportunities for chemical modification to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. While specific literature on the direct modification of the morpholine moiety of this particular purine is limited, general strategies for the derivatization of C-substituted morpholines can be applied. These modifications can introduce new functionalities, alter steric bulk, and modulate electronic properties.

Key synthetic approaches for modifying the morpholine ring include:

Introduction of Substituents at the Carbon Atoms: The carbon atoms of the morpholine ring can be functionalized to introduce a variety of substituents. This can be achieved through multi-step synthetic sequences starting from functionalized amino alcohols. For instance, the synthesis of cis-3,5-disubstituted morpholines can be accomplished from enantiomerically pure amino alcohols via a Pd-catalyzed carboamination reaction. This methodology allows for the introduction of aryl or alkenyl groups.

Oxidation to Morpholin-3-one Derivatives: The carbon adjacent to the nitrogen atom can be oxidized to a carbonyl group, yielding an 8-(3-oxomorpholino)purine derivative. This transformation introduces a hydrogen bond acceptor and can alter the conformational flexibility of the ring.

Introduction of Carboxylic Acid Groups: Functionalization of the morpholine ring with a carboxylic acid group, to create, for example, an 8-(2-carboxymorpholino)purine, introduces a negative charge at physiological pH. This can be beneficial for targeting specific biological interactions or improving aqueous solubility.

The following table outlines potential modifications and the synthetic strategies that could be employed:

Modification TargetPotential Substituent/ModificationGeneral Synthetic Strategy
C-2 or C-6 PositionAlkyl, ArylRing synthesis from substituted amino alcohols.
C-3 or C-5 PositionAlkyl, ArylPalladium-catalyzed carboamination of O-allyl ethanolamines.
C-3 PositionCarbonylOxidation of the corresponding morpholine derivative.
C-2 PositionCarboxylic AcidRing synthesis using α-amino acids as starting materials.

These modifications allow for a systematic exploration of the chemical space around the morpholine moiety, which can be crucial for fine-tuning the biological activity of the parent compound.

Design and Synthesis of Homo-N-Nucleosides and Other Chimera Derivatives

The development of nucleoside analogues and chimeric molecules is a well-established strategy in drug discovery to enhance biological activity, improve targeting, or modulate pharmacokinetic profiles.

Homo-N-Nucleosides:

Homo-N-nucleosides are a class of nucleoside analogues where the nucleobase is attached to the sugar moiety via a methylene (B1212753) bridge (-CH2-) at the anomeric carbon. The synthesis of a homo-N-nucleoside of this compound would involve the coupling of the purine base with a suitably modified sugar. A plausible synthetic route could involve the reaction of this compound with a protected halo-sugar derivative, such as a brominated ribose or deoxyribose with an extended linker at the C1 position. Enzymatic synthesis using nucleoside phosphorylases in a transglycosylation reaction could also be explored as a more stereoselective alternative to chemical synthesis. libretexts.org

A general synthetic scheme for a homo-N-nucleoside is presented below:

Scheme 1: General Synthesis of an 8-Morpholino-purine Homo-N-Nucleoside

Protection of the Purine: The N9-H of this compound is protected with a suitable protecting group (e.g., a silyl (B83357) group).

Preparation of the Sugar Moiety: A protected sugar (e.g., ribose) is modified to introduce a leaving group (e.g., tosylate or halide) on a one-carbon extension at the anomeric center.

Coupling Reaction: The protected purine is reacted with the modified sugar in the presence of a base to form the homo-N-nucleoside linkage.

Deprotection: Removal of the protecting groups from the purine and sugar moieties yields the final homo-N-nucleoside.

Chimera Derivatives:

Chimeric molecules, such as peptide-purine conjugates, can be designed to target the molecule to specific cells or tissues. The synthesis of a peptide chimera of this compound would typically involve the covalent linkage of the purine scaffold to a peptide. This can be achieved by first introducing a reactive functional group onto the purine, for example, by N-alkylation of the purine ring with a linker containing a terminal carboxylic acid or amine. This functionalized purine can then be coupled to a peptide using standard peptide coupling methodologies, such as those employing carbodiimide (B86325) reagents (e.g., EDC) and N-hydroxysuccinimide (NHS).

Analytical and Spectroscopic Methods for Structural Elucidation (Methods Only)

The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, connectivity, and purity of the synthesized compounds.

The primary methods used for structural elucidation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: Provides information about the number and chemical environment of protons in the molecule. The chemical shifts, integration, and coupling patterns of the signals are used to assign protons to specific positions in the purine and morpholine rings. libretexts.orgfiveable.meopenstax.orglibretexts.orgpdx.eduwisc.edu

13C NMR: Reveals the number of non-equivalent carbon atoms and their chemical environments. The chemical shifts are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl). bhu.ac.incompoundchem.comoregonstate.eduwisc.edu

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can further support the proposed structure. nist.govnist.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule, such as C=O (carbonyl), N-H, and C-O-C (ether) bonds, by their characteristic absorption frequencies.

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial analytical tool for assessing the purity of the synthesized compounds and for their purification. By using a suitable stationary and mobile phase, impurities can be separated from the desired product.

The following tables provide representative, predicted chemical shift ranges for the core structure of this compound based on general knowledge of similar structures.

Table of Predicted 1H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)
Purine N-H10.0 - 13.0
Purine C2-H7.5 - 8.5
Morpholine -CH2-N-3.8 - 4.2
Morpholine -CH2-O-3.6 - 4.0

Table of Predicted 13C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Purine C6 (C=O)155 - 165
Purine C2150 - 160
Purine C4145 - 155
Purine C8140 - 150
Purine C5115 - 125
Morpholine -CH2-N-45 - 55
Morpholine -CH2-O-65 - 75

It is important to note that the actual chemical shifts can be influenced by the solvent used for analysis and the presence of any substituents on the molecule.

Computational and in Silico Approaches in the Study of 8 Morpholino 1h Purin 6 9h One

Virtual Screening Methodologies for Ligand Identification

Virtual screening (VS) is a cornerstone of modern drug discovery, allowing for the computational evaluation of vast compound libraries to identify molecules that are likely to bind to a specific biological target. mdpi.commedium.com This process acts as a digital filter, narrowing down millions of potential candidates to a manageable number for experimental testing. mdpi.com The methodologies for virtual screening are broadly categorized into two main strategies: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). nvidia.compatsnap.com

Structure-based virtual screening (SBVS), also known as target-based virtual screening, is employed when the three-dimensional (3D) structure of the biological target, such as a protein or enzyme, is known. mdpi.comnvidia.com This is often determined through experimental techniques like X-ray crystallography or cryo-electron microscopy. nvidia.com The primary method within SBVS is molecular docking, which simulates the binding of a ligand into the active site of the target protein to predict the binding orientation and affinity. mdpi.compatsnap.com For purine (B94841) derivatives like 8-Morpholino-1H-purin-6(9H)-one, SBVS can be used to screen large databases, such as the ZINC database which contains over 21 million compounds, to identify novel ligands that may interact with a specific target. nih.gov

Ligand-based virtual screening (LBVS), on the other hand, is utilized when the 3D structure of the target is unknown, but there are known molecules (ligands) that exhibit biological activity. mdpi.comnvidia.com This approach relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. nvidia.com Techniques such as pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, and similarity searching are central to LBVS. patsnap.commdpi.com In the context of this compound, a known active scaffold can be used as a template to design and screen a virtual library of new derivatives. semanticscholar.org

A study on 2,9-disubstituted-6-morpholino purine derivatives employed both ligand- and target-based rational drug design to construct a virtual library of 105 new compounds, demonstrating the power of combining these approaches to identify selective inhibitors. semanticscholar.org

Molecular Docking Simulations to Elucidate Receptor Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govyoutube.com It is a fundamental component of structure-based drug design, allowing researchers to model the interaction between a small molecule, such as this compound, and a protein target at an atomic level. nih.govyoutube.com This process involves two key steps: predicting the ligand's conformation, position, and orientation within the binding site (posing), and then estimating the binding affinity using a scoring function. youtube.com A higher negative score from the scoring function generally indicates a stronger binding affinity between the ligand and the receptor. youtube.com

Docking simulations are instrumental in virtual screening campaigns to filter large compound libraries and prioritize candidates for further experimental validation. nih.govals-journal.com For instance, in a study aimed at discovering new inhibitors, compounds from various databases were screened using software like AutoDock Vina, with the top-ranked compounds selected based on their docking scores. nih.gov

Examples of Molecular Docking Scores for Various Compounds
CompoundTargetDocking Score (kcal/mol)Software
Isosilybin ARACK1-16.24PyRx
ZINC84299674ALOXE3-128.901Molegro Virtual Docker
ZINC76643455ALOXE3-120.22Molegro Virtual Docker
Protocatechuic acid (control)ALOXE3-77.225Molegro Virtual Docker

Binding Site Analysis and Key Residue Interactions

A critical outcome of molecular docking is the detailed analysis of the binding site and the specific interactions between the ligand and the protein's amino acid residues. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are crucial for the stability of the ligand-protein complex. Identifying these key residues provides valuable insights into the mechanism of action and can guide the optimization of the ligand's structure to improve binding affinity and selectivity. nih.gov

For example, in a study of a purine derivative targeting the SARS-CoV-2 main protease, docking analysis revealed the formation of four hydrogen bonds with the active site. nih.gov Three of these bonds were formed between the carbonyl groups of the purine moiety and the residues GLY143 and CYS145, while another hydrogen bond was established between a hydroxyl group and the HIS164 residue. nih.gov Similarly, in a virtual screening for inhibitors of the RACK1 protein, the top candidate, Isosilybin A, was found to form stable interactions with key amino acid residues including Gln B20, Arg B155, and Thr B197. als-journal.com The identification of such key residues is a primary objective in understanding the molecular basis of a compound's activity. nih.gov

Conformational Analysis of Compound-Target Complexes

Both the ligand and the target protein are flexible entities that can undergo conformational changes upon binding. Conformational analysis examines these changes and how the two molecules adapt to each other to form a stable complex. Molecular docking algorithms sample various conformations of the ligand within the binding site and rank them based on a scoring function. youtube.com

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. metrotechinstitute.org MD simulations are crucial for validating docking results and assessing the stability of the predicted ligand-protein complex in a simulated physiological environment. nih.govmetrotechinstitute.org These simulations can reveal details about the dynamic pathways of ligand binding and unbinding and provide a more accurate prediction of binding affinity. metrotechinstitute.org

The process typically starts with the best-docked pose of the ligand-protein complex, which is then subjected to an MD simulation for a specific duration, often in the range of nanoseconds. nih.gov The stability of the complex is evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD indicates that the complex remains in a consistent conformation. MD simulations are also used to calculate binding free energies, providing a more rigorous estimation of the ligand's affinity for the target. metrotechinstitute.org This technique is valuable for understanding the dynamic behavior of the complex and ensuring the reliability of the interactions predicted by docking. nih.govazolifesciences.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uniroma1.itneovarsity.org The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. uniroma1.it

The development of a QSAR model involves several key steps:

Data Curation: Assembling a dataset of compounds with known chemical structures and measured biological activities. uniroma1.it

Descriptor Calculation: Calculating numerical values, known as molecular descriptors, that represent various aspects of the compounds' structures (e.g., topological, geometrical, electronic). uniroma1.it

Model Building: Using statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like general regression neural networks (GRNN), to build a mathematical equation relating the descriptors to the biological activity. researchgate.net

Validation: Rigorously validating the model's predictive power using both internal and external validation techniques to ensure its robustness and reliability. nih.govbasicmedicalkey.com

Development of Predictive Models for Biological Activity

The primary goal of QSAR modeling is to develop predictive models that can accurately estimate the biological activity of new, untested compounds based solely on their chemical structure. neovarsity.org These models are valuable tools for prioritizing the synthesis of new compounds, guiding lead optimization, and screening virtual libraries. uniroma1.it

A QSAR study on 74 derivatives of 1,3,8-substituted-9-deazaxanthines, which are structurally related to purines, successfully developed predictive models for their antagonist activity at the A2B adenosine (B11128) receptor. researchgate.net The study used both linear (PLS) and nonlinear (GRNN) methods and found that the models had good statistical quality. The PLS model, for instance, showed a high correlation coefficient (R² = 0.863) and cross-validated correlation coefficient (Q² = 0.817), indicating its strong predictive capability. researchgate.net Such models rely on identifying the key molecular descriptors that significantly influence the biological activity, providing insights into the structure-activity relationship. researchgate.net The validation of these models is a critical step to ensure they are robust and can make reliable predictions for new chemical entities. basicmedicalkey.comnih.gov

Statistical Quality of QSAR Models for 1,3,8-substituted-9-deazaxanthines
ModelR² (Correlation Coefficient)Q² (Cross-validated R²)
Partial Least Squares (PLS)0.8630.817
General Regression Neural Networks (GRNN)--

Identification of Key Physicochemical Descriptors

In the computational and in silico evaluation of drug candidates, a thorough understanding of the molecule's physicochemical properties is paramount. These descriptors are fundamental in predicting the pharmacokinetic and pharmacodynamic behavior of a compound. For this compound, the identification of key physicochemical descriptors provides a foundational understanding of its potential as a bioactive agent.

The molecular structure of this compound, with its purine core and morpholine (B109124) substituent, dictates its key physicochemical characteristics. Analysis of these properties through computational methods helps in predicting its absorption, distribution, metabolism, and excretion (ADME) profile. The primary physicochemical descriptors for this compound are summarized in the table below.

Table 1: Key Physicochemical Descriptors for this compound

Descriptor Value Source
Molecular Formula C₉H₁₁N₅O₂
Molecular Weight 221.22 g/mol
XLogP3 -1.1 PubChem (Computed)
Hydrogen Bond Donors 2 PubChem (Computed)
Hydrogen Bond Acceptors 5 PubChem (Computed)
Rotatable Bond Count 1 PubChem (Computed)
Topological Polar Surface Area (TPSA) 84.7 Ų PubChem (Computed)
Formal Charge 0 PubChem (Computed)
Refractivity 56.4 m³·mol⁻¹ PubChem (Computed)
Polarizability 21.9 ų PubChem (Computed)

Detailed research findings on related morpholino-substituted purine derivatives have highlighted the significance of these descriptors. For instance, studies involving virtual screening and modeling of 2,9-disubstituted-6-morpholino purines emphasize the importance of the morpholine group in establishing key interactions within biological targets. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, a critical feature for binding affinity and selectivity.

Furthermore, computational analyses of 6-morpholino- and 6-amino-9-sulfonylpurine derivatives have demonstrated that modifications to the purine core can significantly influence the electronic properties and, consequently, the biological activity of the entire molecule. Density Functional Theory (DFT) calculations on such derivatives have been employed to study their tautomeric features and stability, revealing that electron-donating substituents on the purine ring are generally favorable.

In the context of this compound, the calculated XLogP3 value of -1.1 suggests that the compound is relatively hydrophilic. This property is crucial for its solubility in aqueous environments, which can impact its bioavailability. The presence of two hydrogen bond donors and five hydrogen bond acceptors indicates a high potential for forming hydrogen bonds with biological macromolecules, such as enzymes and receptors. The topological polar surface area (TPSA) of 84.7 Ų further supports the compound's polar nature, which is a key factor in predicting its cell permeability and oral bioavailability.

While specific in silico studies focusing solely on this compound are not extensively documented in publicly available literature, the analysis of its fundamental physicochemical descriptors, in conjunction with findings from closely related analogues, provides a robust framework for predicting its behavior and guiding further research.

Biological Activities and Pharmacological Insights of 8 Morpholino 1h Purin 6 9h One and Its Derivatives in Vitro and Non Human in Vivo Focus

Target Identification and Modulation

Kinase Inhibition Profiles (e.g., PI3Kδ, Nek2, CDK2, DNA Topoisomerase IIα)

The 8-morpholino-1H-purin-6(9H)-one scaffold has been a fertile ground for the development of potent and selective kinase inhibitors. These compounds primarily act as ATP-competitive inhibitors, targeting the nucleotide-binding pocket of various kinases. nih.gov

PI3Kδ Inhibition: The phosphatidylinositol 3-kinase (PI3K) pathway is crucial for cell proliferation, survival, and metabolism, making it a significant target in cancer therapy. nih.gov Hyperactivation of PI3K signaling is a common feature in various leukemias. nih.gov Specifically, the PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a key role in the migration of inflammatory cells, making its inhibition a therapeutic strategy for both autoimmune diseases and cancers. nih.gov Derivatives of 2,9-disubstituted-6-morpholino purine (B94841) have been identified as potent and selective inhibitors of PI3Kα and have also shown selectivity for PI3Kγ. nih.gov

Nek2 Inhibition: NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a critical role in mitosis, particularly in centrosome separation and spindle formation. nih.govmdpi.com Overexpression of Nek2 is associated with a poor prognosis in cancers like diffuse large B-cell lymphoma (DLBCL). nih.gov Pharmacological inhibition of Nek2 has been shown to induce G2/M cell cycle arrest and apoptosis in lymphoma cells. nih.gov Some inhibitors, like JH295, are highly specific and irreversible, targeting a cysteine residue near the catalytic site of Nek2 without significantly affecting other mitotic kinases. mdpi.comnih.gov

CDK2 Inhibition: Cyclin-dependent kinases (CDKs) are fundamental regulators of the cell division cycle. nih.gov Deregulation of CDKs is a common occurrence in human tumors. nih.gov Purine analogues, such as roscovitine (B1683857), have been identified as potent and selective inhibitors of CDKs, including CDK2. nih.gov These inhibitors act by competing with ATP for binding to the kinase's active site. nih.gov The crystal structure of CDK2 complexed with roscovitine has revealed the specific interactions that contribute to its inhibitory activity and selectivity. nih.gov Inhibition of CDK2 can lead to cell cycle arrest, particularly at the G1 phase. nih.gov

DNA Topoisomerase IIα Inhibition: DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and chromosome segregation. nih.govnih.gov DNA topoisomerase IIα is a key enzyme in proliferating cells, with its expression peaking in the G2/M phase of the cell cycle. nih.gov Purine analogues have been rationally designed as ATP-competitive catalytic inhibitors of topoisomerase II. nih.gov These inhibitors block the ATPase and decatenation activities of the enzyme, leading to defects in chromosome segregation. nih.gov

Table 1: Kinase Inhibition Profile of Selected Purine Derivatives

Compound Class Target Kinase Mechanism of Action Cellular Effect
2,9-disubstituted-6-morpholino purines PI3Kα, PI3Kγ ATP-competitive inhibition Inhibition of cell proliferation and migration
Oxindole propynamides (e.g., JH295) Nek2 Irreversible, cysteine-targeted inhibition G2/M cell cycle arrest, apoptosis
Trisubstituted purines (e.g., Roscovitine) CDK1, CDK2, CDK5, CDK7, CDK9 ATP-competitive inhibition G1 cell cycle arrest, apoptosis
Quinoline aminopurine analogues DNA Topoisomerase IIα/β ATP-competitive catalytic inhibition Inhibition of ATPase and decatenation activity, perturbed chromosome segregation

Adenosine (B11128) Receptor Antagonism and Agonism (A1, A2A, A2B, A3 subtypes)

Adenosine receptors (ARs), which are G-protein-coupled receptors, are classified into four subtypes: A1, A2A, A2B, and A3. These receptors are involved in a wide array of physiological processes, and their modulation presents therapeutic opportunities for various diseases. nih.gov Purine derivatives have been extensively studied as both agonists and antagonists of these receptors.

The development of selective AR agonists has been challenging, with most identified agonists being derivatives of purine nucleosides. nih.gov A significant hurdle in the therapeutic use of AR agonists is the potential for receptor desensitization and downregulation following prolonged activation. nih.gov

Conversely, a diverse range of purine-based AR antagonists have been developed. Modifications to the purine scaffold, particularly at the 8-position of xanthine (B1682287) derivatives with aryl or cycloalkyl groups, have yielded highly potent and selective antagonists for the A1AR. nih.gov For instance, N6-cycloalkyl substitution on adenosine analogues generally confers selectivity for the A1AR. nih.gov However, some of these derivatives can also exhibit affinity for the A3AR. nih.gov

Inhibition of Other Key Enzymes and Proteins (e.g., FtsZ, Hsp90)

FtsZ Inhibition: Filamentous temperature-sensitive mutant Z (FtsZ) is a prokaryotic homolog of eukaryotic tubulin and a crucial protein in bacterial cell division. nih.govnih.gov It forms a ring-like structure (Z-ring) at the division site, which is essential for cytokinesis. nih.govresearchgate.net Inhibition of FtsZ assembly disrupts bacterial cell division, making it a promising target for novel antibacterial agents. nih.govresearchgate.net Certain 8-morpholino-nucleotide derivatives have been shown to bind to FtsZ, with the morpholine (B109124) ring orienting outwards from the binding pocket. nih.gov

Hsp90 Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are involved in oncogenic signaling pathways. nih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive strategy for cancer therapy. nih.gov Purine-based scaffolds have been successfully utilized to develop potent Hsp90 inhibitors, some of which have advanced to clinical trials. nih.gov

Modulation of Purine Metabolism Pathways

Purine metabolism encompasses the synthesis and breakdown of purines, which are fundamental components of nucleic acids and cellular energy carriers. wikipedia.orgmdpi.com This metabolic network involves two main pathways for purine synthesis: the de novo pathway and the salvage pathway. nih.gov The de novo pathway builds purines from simple molecules, while the salvage pathway recycles pre-existing purine bases and nucleosides. nih.govyoutube.com

Modulation of purine metabolism has significant therapeutic implications. wikipedia.org Inhibitors of purine synthesis can suppress the proliferation of rapidly dividing cells, such as leukocytes, and are used as immunosuppressants and in the treatment of certain cancers. wikipedia.org The purine scaffold of this compound and its derivatives allows them to potentially interact with various enzymes within these pathways, although specific interactions with enzymes of purine metabolism are not as extensively characterized as their kinase inhibitory activities.

Cellular Mechanism of Action in Disease Models

Effects on Cell Cycle Progression (e.g., G2/M phase arrest)

A common cellular consequence of targeting kinases involved in cell division is the arrest of the cell cycle at specific checkpoints. nih.gov The G2/M checkpoint is a critical control point that ensures DNA is properly replicated before the cell enters mitosis.

Inhibition of kinases like Nek2 by its specific inhibitors leads to a block in cell cycle progression, specifically arresting cells in the G2/M phase. nih.gov This arrest is often a prelude to apoptosis, or programmed cell death. nih.gov Similarly, catalytic inhibitors of DNA topoisomerase IIα, which is most active during G2/M, can disrupt chromosome segregation and lead to mitotic catastrophe. nih.gov The ability of 6-morpholino/amino-9-sulfonylpurine derivatives to induce the accumulation of leukemia cells in the subG0 phase of the cell cycle is indicative of apoptosis. mdpi.com

Induction of Programmed Cell Death (Apoptosis)

Derivatives of 6-morpholinopurine have demonstrated a significant capacity to induce programmed cell death, or apoptosis, in cancer cell lines. Specifically, studies on (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine have shown it to be a potent inducer of apoptosis in human leukemia (K562) cells. mdpi.com This activity is characterized by the accumulation of cells in the subG0 phase of the cell cycle, a hallmark of DNA fragmentation and apoptosis. mdpi.comresearchgate.netnih.gov

Flow cytometry analysis using Annexin V-FITC has provided detailed insights into the apoptotic process. Treatment of K562 cells with (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine led to a statistically significant increase in the cell population undergoing both early and late-stage apoptosis. mdpi.com After a 24-hour treatment with a 5 µM concentration of the compound, 23.7% of cells were in early apoptosis, while a substantial 53.4% had progressed to late-stage apoptosis or necrosis. mdpi.com This indicates a strong pro-apoptotic effect. mdpi.com

Further investigation into the mechanism suggests that these derivatives can trigger apoptosis through different cellular pathways. While a related compound, (E)-6-amino-9-(styrylsulfonyl)-9H-purine, appears to induce apoptosis via the intrinsic mitochondrial pathway, evidenced by impaired mitochondrial potential and increased expression of caspase 3 and cytochrome c genes, the morpholino derivative may act through a different mechanism, as it was associated with decreased expression of these same genes. mdpi.com

Table 1: Induction of Apoptosis in K562 Leukemia Cells by Purine Derivatives This table is interactive. You can sort and filter the data.

Compound Concentration Duration Early Apoptosis (%) Late Apoptosis/Necrosis (%) Data Source
(E)-6-morpholino-9-(styrylsulfonyl)-9H-purine 5 µM 24h 23.7% 53.4% mdpi.com
(E)-6-amino-9-(styrylsulfonyl)-9H-purine 5 µM 24h 25.8% 29.0% mdpi.com
Control (untreated) N/A 24h Not specified Not specified mdpi.com

Interference with Cellular Signaling Pathways

The biological activities of 6-morpholinopurine derivatives are closely linked to their ability to interfere with critical cellular signaling pathways. Research into the antitumor effects of these compounds has involved measuring the expression of key signaling proteins. For instance, the expression of Akt, a central node in signaling pathways that regulate cell survival and proliferation, was assessed using RT-PCR to understand the mechanism of action of these derivatives in leukemia cells. mdpi.com

The potential for these compounds to modulate signaling is further highlighted by studies on structurally related molecules. Indisulam, a sulfonamide-containing compound, exerts its anticancer effects through multiple mechanisms, suggesting that the sulfonamide group, also present in active 6-morpholinopurine derivatives, may play a crucial role in pathway interference. mdpi.com Furthermore, other heterocyclic compounds have been shown to exert anti-inflammatory and antioxidant effects by modulating the SIRT1/NF-κB signaling pathway. nih.gov While not directly demonstrated for this compound itself, this illustrates a common mechanism for related structures. The observation that (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine and its 6-amino analogue trigger different responses in caspase and cytochrome c gene expression further points to distinct interactions with cellular signaling cascades. mdpi.com

In Vitro Efficacy Studies

Antimicrobial Activity (e.g., antitubercular, antibacterial, antifungal)

A series of novel N-9 substituted 6-morpholino-9H-purine derivatives have been synthesized and evaluated for their in vitro antimicrobial properties. researchgate.net Several of these compounds displayed significant activity against a range of bacterial and fungal strains. researchgate.net

Specifically, compounds designated PP-3, PP-5, PP-6, PO-2, and PO-5 showed good antibacterial activity, with Minimum Inhibitory Concentration (MIC) values between 4–8 μg/mL against all tested bacterial strains. researchgate.net In the antifungal screening, compounds PO-5 and PO-6 were found to have strong inhibitory effects, with MIC values of 2–4 μg/mL. researchgate.net Notably, compound PP-5 demonstrated a particularly strong inhibition of Candida albicans, with an MIC of 2 μg/mL, which is comparable to the standard antifungal drug Fluconazole. researchgate.net In silico studies suggest that the mode of action for this antifungal activity may involve the inhibition of the dihydrofolate reductase enzyme in C. albicans. researchgate.net

Table 2: Antimicrobial Activity of N-9 Substituted 6-Morpholino-9H-purine Derivatives This table is interactive. You can sort and filter the data.

Compound ID Activity Type Potency (MIC) Target Strains Data Source
PP-3, PP-5, PP-6, PO-2, PO-5 Antibacterial 4–8 μg/mL All tested bacterial strains researchgate.net
PO-5, PO-6 Antifungal 2–4 μg/mL Fungal strains researchgate.net
PP-5 Antifungal 2 μg/mL Candida albicans researchgate.net
Fluconazole (Standard) Antifungal 2 μg/mL Candida albicans researchgate.net

Anti-inflammatory Properties

Derivatives of 6-morpholino-9H-purine have been identified as possessing anti-inflammatory properties. researchgate.net Structure-activity relationship studies within a series of N-9 substituted derivatives revealed that the presence of halogen substituents was associated with good anti-inflammatory activity. researchgate.net Other studies on different purine-2,6-dione (B11924001) derivatives have shown that their anti-inflammatory effect may stem from an ability to lower the level of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. nih.gov

Antioxidant Activity

In addition to other biological effects, certain 6-morpholino-9H-purine derivatives have been noted for their antioxidant potential. researchgate.net In a study of N-9 substituted derivatives, compounds that did not have halogen substitutions were found to exhibit a good antioxidant profile. researchgate.net This suggests that the substituent at the N-9 position significantly influences the molecule's ability to scavenge free radicals.

Anticancer/Antiproliferative Activity in Cell Lines

Derivatives of 1H-purin-6(9H)-one are recognized for their potent antiproliferative activity against a variety of human cancer cell lines. nih.gov The introduction of a morpholino group at the C6 position is a key structural feature in several active compounds. researchgate.netnih.gov

The compound (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine, along with its 6-amino analogue, proved to be one of the most effective antiproliferative agents in a synthesized series, showing particular efficacy against lymphoma and leukemia cells. researchgate.netnih.gov The mechanism for this activity is linked to the induction of apoptosis. mdpi.com

Other novel 1H-purin-6(9H)-one derivatives also display potent antitumor activity. nih.gov For example, in a panel of synthesized compounds, derivative 7i showed the highest activity, inhibiting both liver (HepG-2) and brain (U-118 MG) cancer cell lines with IC₅₀ values significantly lower than the standard chemotherapeutic agent temozolomide. nih.gov Structure-activity relationship analysis indicated that the introduction of halogen atoms and bulkier substituents could enhance antitumor activity. nih.gov Similarly, other 6,8,9-trisubstituted purine analogues have demonstrated notable cytotoxic activity against liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells, in some cases surpassing the efficacy of clinical drugs like 5-Fluorouracil and Fludarabine. tubitak.gov.tr

Pre-clinical in vivo Efficacy Studies (Non-Human Models)

The therapeutic potential of this compound, also known as MIPS-9922, has been evaluated in non-human preclinical models. These studies are crucial for understanding its efficacy and mechanism of action in a living system before any consideration for clinical development. Research has primarily focused on its role as a selective Phosphoinositide 3-kinase β (PI3Kβ) inhibitor, particularly in the context of thrombosis.

While xenograft models are common for evaluating anti-cancer agents, the documented preclinical in vivo efficacy of this compound (MIPS-9922) has been demonstrated in a different therapeutic area: arterial thrombosis.

Specifically, the compound was assessed in an electrolytic mouse model of thrombosis. nih.gov This model is designed to induce the formation of a blood clot (thrombus) in an artery, mimicking pathological conditions in humans. In this setting, MIPS-9922 was shown to effectively prevent arterial thrombus formation. nih.govmonash.edu A significant finding from this in vivo study was that the compound achieved this anti-thrombotic effect without causing an increase in bleeding time or excessive blood loss, a common side effect of many anti-platelet agents. nih.gov

Table 1: Summary of In Vivo Efficacy of this compound (MIPS-9922)

Animal Model Disease/Condition Key Finding Reference

Pharmacodynamic studies investigate the biochemical and physiological effects of a drug on the body. For this compound (MIPS-9922), its pharmacodynamic properties are linked to its primary mechanism as a selective PI3Kβ inhibitor.

In vivo and related functional studies have provided insight into how it exerts its anti-thrombotic effects. The compound potently inhibits platelet aggregation induced by ADP. nih.govmonash.edu Furthermore, it was shown to inhibit the activation of integrin αIIbβ3, a critical receptor for platelet aggregation and adhesion. nih.govmonash.edu This inhibitory action extends to αIIbβ3-dependent platelet adhesion to von Willebrand factor (vWF) under conditions of high shear, which simulates blood flow in arteries. nih.gov These pharmacodynamic actions on platelet function are the underlying reason for its observed efficacy in preventing arterial thrombosis in animal models. nih.gov

Table 2: Pharmacodynamic Profile of this compound (MIPS-9922)

Pharmacodynamic Effect Biological System/Assay Outcome Reference
Platelet Aggregation ADP-induced washed platelets Potent inhibition nih.govmonash.edu
Integrin Activation Platelets Inhibition of integrin αIIbβ3 activation nih.govmonash.edu

Structure Activity Relationship Sar Studies of 8 Morpholino 1h Purin 6 9h One Derivatives

Impact of Substitutions on Biological Potency and Selectivity

The biological activity and selectivity of this purine (B94841) scaffold can be finely tuned by introducing various chemical groups at different positions on the molecule. Key modification sites include the N-9 and C-2 positions of the purine ring and the morpholine (B109124) moiety itself.

The N-9 position of the purine ring is a critical site for modification, significantly influencing how the molecule binds to its target protein. In a series of 2,9-disubstituted-6-morpholino purine derivatives designed as PI3K inhibitors, the N-9 position was identified as a key anchor point within the active site of PI3Kα. mdpi.com

Research has shown that introducing bulky, hydrophobic groups at the N-9 position can enhance potency and selectivity. mdpi.com For instance, derivatives with cyclohexylamine (B46788) groups at N-9 have been reported as potent and selective inhibitors of PI3Kα. mdpi.com To further explore this chemical space, a variety of other substituents have been investigated, including simple alkyl groups (like methyl), benzyl (B1604629) groups, and various aryl amides, with the goal of modulating receptor affinity and achieving isoform-specific inhibition. acs.org The design of these substituents is often guided by the available space within the target's binding pocket. acs.org

Table 1: Impact of N-9 Substituents on PI3Kα Activity
N-9 Substituent (R¹)General Observation on Activity/SelectivityReference
Cyclohexylamine derivativesReported to yield potent and selective PI3Kα inhibitors. mdpi.com
Aryl amides with hydrophilic groupsInvestigated to improve properties and explore interactions within the binding pocket. acs.org
3,4-dimethylphenyl groupUsed in the synthesis of novel derivatives for virtual screening against PI3K isoforms. acs.org

The C-2 position of the purine scaffold offers another strategic point for modification to control the molecule's biological effects. In studies of 2,9-disubstituted-6-morpholino purines, the C-2 position is often occupied by a substituted phenyl ring. acs.orgmdpi.com The nature and position of substituents on this phenyl ring can dramatically alter the inhibitor's potency and selectivity profile across different PI3K isoforms.

For example, a library of compounds was designed where the C-2 position featured a phenyl ring connected to various R² groups. acs.org The goal of these modifications was to uncover structural patterns that could be responsible for selective inhibition of different PI3K isoforms, such as PI3Kα and PI3Kγ. acs.orgmdpi.com Virtual screening of these libraries helps to predict which substituents are most likely to yield the desired selectivity before undertaking their chemical synthesis. mdpi.com

The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, known for its ability to form critical hydrogen bonds with target proteins, particularly kinases. acs.orgnih.gov In many PI3K inhibitors, the oxygen atom of the morpholine ring forms a crucial hydrogen bond with the backbone nitrogen of a valine residue in the hinge region of the kinase's ATP-binding pocket. researchgate.net

Modifying or replacing this morpholine ring can have profound effects on inhibitory activity.

Oxygen Replacement : Replacing the morpholine oxygen with nitrogen (to form a piperazine (B1678402) ring) can lead to a significant reduction in inhibitory activity, highlighting the importance of the oxygen for binding. nih.gov However, subsequent N-acetylation of the piperazine can restore the inhibition profile, suggesting that electronic and steric factors can compensate for the initial loss of the key hydrogen bond acceptor. nih.gov

Ring Substitution : Adding substituents to the morpholine ring itself is another strategy. For instance, replacing morpholine with ethanolamine (B43304) or diethanolamine (B148213) derivatives can maintain high inhibition towards certain PI3K isoforms (like PI3Kα) while reducing it for others. nih.gov

Conformational Restriction : In some designs, the morpholine ring is conformationally restricted by linking it to another part of the molecule. This approach has been used to investigate the preferred shape (conformation) of the morpholine when it binds to the hinge region, providing valuable information for designing more selective inhibitors. researchgate.net

Table 2: Effect of Morpholine Moiety Modifications on PI3K Inhibition
ModificationEffect on PI3K InhibitionReference
Replacement with PiperazineSignificantly reduces inhibition (e.g., 36-fold for PI3Kα). nih.gov
N-Acetylation of Piperazine replacementRestores inhibitory activity to levels similar to the original morpholine compound. nih.gov
Replacement with EthanolamineMaintains high PI3Kα inhibition but reduces PI3Kδ and PI3Kβ inhibition. nih.gov
Replacement with DiethanolamineMaintains high PI3Kα inhibition and can improve PI3Kγ potency. nih.gov

While not always applied directly to the 8-morpholino-purine core itself, the principles of linker chemistry are vital when considering how these molecules could be developed into targeted therapies. The length, flexibility, and chemical stability of a linker can dictate whether a conjugated molecule can bind effectively to its intended target. researchgate.net For instance, introducing a methyl group at a methylene (B1212753) hinge connecting a purine pendant to a quinazolinone nucleus was found to have a critical effect on inhibitory activity, demonstrating how subtle changes in a linker region can modulate the conformational space and affect binding. nih.gov

Comparative Analysis of Different Purine Scaffold Modifications

The purine scaffold is a privileged structure in medicinal chemistry, serving as a foundation for numerous therapeutic agents. nih.gov Modifications are typically explored at the C-2, C-6, N-7, C-8, and N-9 positions. In the context of 8-Morpholino-1H-purin-6(9H)-one and its analogues, the most impactful modifications for kinase inhibition have been centered on the C-2, N-9, and C-8 positions, in addition to the C-6 substituent (which is hypoxanthine (B114508) in the parent compound).

A comparative analysis shows distinct roles for each position:

N-9 Substitutions : Primarily used to introduce bulky, often hydrophobic groups that occupy a specific pocket in the target kinase, driving both potency and selectivity. acs.orgmdpi.com

C-2 Substitutions : Often involve aryl groups that can be further functionalized. These groups extend into a different region of the binding site, and their modification is a key strategy for fine-tuning isoform selectivity. acs.orgmdpi.com

C-8 Substitutions : The morpholine group at C-8 is a defining feature. As discussed, its oxygen is a key hydrogen bond acceptor. While less frequently modified than the C-2 and N-9 positions, its role is fundamental to the core activity of this class of compounds.

Future Research Directions and Therapeutic Potential of 8 Morpholino 1h Purin 6 9h One

Rational Design of Novel 8-Morpholino-1H-purin-6(9H)-one Analogs with Enhanced Specificity

The rational design of novel analogs based on the this compound scaffold is a critical step towards developing potent and selective therapeutic agents. The core structure, consisting of a purin-6-one ring substituted with a morpholine (B109124) moiety at the 8-position, offers multiple avenues for chemical modification to optimize its pharmacological profile.

The morpholine group at the 8-position is a key feature. Morpholine is a common heterocyclic motif in medicinal chemistry, often introduced to improve aqueous solubility, metabolic stability, and to form crucial hydrogen bond interactions with biological targets. sci-hub.see3s-conferences.orgnih.gov Structure-activity relationship (SAR) studies on related 8-substituted purine (B94841) analogs have shown that the nature of the substituent at this position significantly influences biological activity. nih.gov For instance, in a series of 8-arylthio-9H-purin-6-amine derivatives, modifications on the 8-aryl ring were explored to understand the polarity and volume of the target's hydrophobic pocket. nih.gov

Future design strategies for analogs of this compound would likely involve:

Modification of the Morpholine Ring: Introducing substituents on the morpholine ring itself could fine-tune its steric and electronic properties, potentially enhancing binding affinity and selectivity for a specific target.

Alterations at the N9 Position: The N9 position of the purine ring is another common site for modification. Alkylation or arylation at this position can significantly impact the molecule's interaction with target proteins and its pharmacokinetic properties.

Substitution on the Purine Core: While maintaining the purin-6-one core, substitutions at other available positions, such as the 2-position, could be explored to modulate activity and selectivity, a strategy that has proven effective for other purine-based inhibitors.

An illustrative data table for potential analog design could be structured as follows, based on hypothetical modifications and their intended effects:

Modification Site Proposed Modification Rationale for Enhanced Specificity
Morpholine RingMethyl or Fluoro substitutionAltering lipophilicity and hydrogen bonding capacity to better fit the target binding pocket.
N9-PositionIntroduction of a substituted benzyl (B1604629) groupExploring interactions with additional pockets or surfaces of the target protein.
2-Position of PurineAddition of an amino or chloro groupModulating the electronic distribution of the purine ring system to improve target engagement.

Exploration of New Biological Targets and Disease Indications

Purine analogs are well-known to target a wide range of biological molecules, primarily due to their structural similarity to endogenous purines, adenine (B156593) and guanine. nih.govwikipedia.org This mimicry allows them to interfere with various cellular processes. For this compound, the exploration of new biological targets is a key research direction.

Given its structure, potential biological targets could include:

Kinases: A vast number of kinase inhibitors are based on the purine scaffold. The morpholine moiety is a known pharmacophore in many kinase inhibitors, contributing to potency and favorable pharmacokinetic properties. e3s-conferences.org Therefore, screening this compound and its analogs against a panel of kinases could reveal novel inhibitory activities relevant to cancer or inflammatory diseases.

Phosphoinositide 3-kinases (PI3Ks): Several potent PI3K inhibitors incorporate a morpholine group. sci-hub.se The PI3K pathway is frequently dysregulated in cancer, making it a high-value target. Investigating the effect of this compound on different PI3K isoforms would be a logical step.

Heat Shock Protein 90 (Hsp90): Some purine-based compounds have been identified as inhibitors of Hsp90, a molecular chaperone crucial for the stability of many oncoproteins. nih.gov The 8-substituent in these inhibitors plays a critical role in binding to a hydrophobic pocket of the protein.

Purine Receptors: Extracellular purines and their receptors (P1 and P2 receptors) are involved in a multitude of physiological and pathological processes. nih.gov It is plausible that this compound could act as an agonist or antagonist at one or more of these receptors, opening up therapeutic possibilities in areas like pain, inflammation, and cardiovascular disease.

A hypothetical screening cascade to identify new targets could be represented as follows:

Target Class Specific Targets for Screening Potential Disease Indications
Protein KinasesCyclin-dependent kinases (CDKs), Janus kinases (JAKs), Aurora kinasesCancer, Autoimmune Disorders
Lipid KinasesPI3Kα, PI3Kβ, PI3Kδ, PI3KγCancer, Inflammatory Diseases
Molecular ChaperonesHsp90α, Hsp90β, Grp94Cancer
Purinergic ReceptorsA1, A2A, A2B, A3, P2X, P2Y receptorsNeuropathic Pain, Inflammation, Thrombosis

Advanced Pre-clinical Research Methodologies

To thoroughly evaluate the therapeutic potential of this compound and its analogs, a suite of advanced preclinical research methodologies would be essential. These methods are designed to provide a comprehensive understanding of the compound's mechanism of action, efficacy, and pharmacokinetic profile before any potential clinical development.

Key preclinical methodologies would include:

Cell-Based Assays: Initial screening would involve a panel of human cancer cell lines to assess antiproliferative activity. Further mechanistic studies would utilize techniques like flow cytometry to analyze cell cycle effects and apoptosis induction.

In Vivo Models: Should in vitro activity be confirmed, evaluation in animal models would be the next step. For cancer indications, this would typically involve xenograft models where human tumor cells are implanted into immunocompromised mice. For inflammatory conditions, models of arthritis or inflammatory bowel disease could be employed.

Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound would be determined in preclinical species (e.g., mice, rats). This data is crucial for understanding the compound's bioavailability and for designing appropriate dosing regimens for efficacy studies. nih.gov

Target Engagement and Biomarker Analysis: To confirm that the compound is hitting its intended target in a biological system, methods to measure target engagement are necessary. This could involve techniques like Western blotting to assess the phosphorylation status of downstream signaling proteins or specialized imaging techniques.

Strategic Optimization Based on Integrated SAR and Computational Insights

The integration of structure-activity relationship (SAR) data with computational modeling provides a powerful platform for the strategic optimization of lead compounds. For this compound, this approach would be invaluable for accelerating the discovery of more potent and selective analogs.

The process would involve:

Building a SAR Database: Systematically synthesizing and testing a library of analogs, as described in section 6.1, would generate a rich dataset correlating structural modifications with biological activity.

Computational Modeling:

Molecular Docking: If a biological target is identified, molecular docking studies can be used to predict the binding mode of this compound and its analogs within the target's active site. This can provide insights into key interactions and guide the design of new analogs.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to mathematically describe the relationship between the chemical structure of the analogs and their biological activity. These models can then be used to predict the activity of virtual compounds before they are synthesized.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This "pharmacophore" can then be used to search for novel scaffolds or to guide the design of new analogs.

An example of how SAR and computational insights can be integrated is the optimization of the linker between the purine core and the 8-position substituent. In a study on Hsp90 inhibitors, different linkers (e.g., S, O, CH2) were evaluated, and the sulfur linker was found to be optimal. nih.gov Computational analysis of the binding poses of these analogs helped to rationalize these findings.

By iteratively applying this cycle of design, synthesis, testing, and computational analysis, researchers can strategically navigate the chemical space around the this compound scaffold to develop drug candidates with superior therapeutic properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 8-Morpholino-1H-purin-6(9H)-one, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen atom at the purine’s 8-position with morpholine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimization includes:

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
  • Catalysts : Use phase-transfer catalysts for heterogeneous reactions.
  • Purity control : Post-synthesis purification via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Key techniques :

  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., morpholino group deshields adjacent protons) .
  • HRMS : Confirm molecular weight and isotopic patterns .
  • HPLC : Assess purity (>95% for biological assays) .

Q. How can solubility and stability of this compound be improved for in vitro studies?

  • Strategies :

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, amino) without altering core pharmacophores .
  • Buffer selection : Use DMSO stock solutions (≤10% v/v) in PBS or cell culture media to prevent precipitation .
  • Stability testing : Monitor degradation via LC-MS under varying pH/temperature .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically evaluated for this compound derivatives?

  • Approach :

  • Substituent variation : Modify morpholino or purine positions (e.g., 2-amino vs. 6-thio groups) and test biological activity .
  • Assays : Use enzymatic inhibition (e.g., kinase assays) or cellular viability (MTT) to correlate structural changes with efficacy .
  • Data correlation : Compare IC₅₀ values with computational docking scores (e.g., AutoDock Vina) .

Q. What experimental frameworks resolve contradictions between in vitro and in vivo data for this compound?

  • Methodological steps :

  • Dose-response recalibration : Adjust in vitro concentrations to reflect physiological bioavailability .
  • Metabolite profiling : Identify active/inactive metabolites via LC-MS/MS in plasma samples .
  • Statistical validation : Apply ANOVA or Bayesian modeling to reconcile variability .

Q. Which computational modeling approaches best predict the binding affinity of this compound to target proteins?

  • Tools and parameters :

  • Molecular dynamics (MD) : Simulate ligand-protein interactions over 100+ ns trajectories (e.g., GROMACS) .
  • Free energy calculations : Use MM-PBSA/GBSA to estimate binding energies .
  • Benchmarking : Validate against X-ray crystallography or cryo-EM data .

Q. What are the key challenges in isolating enantiomerically pure forms of this compound, and how are they addressed?

  • Solutions :

  • Chiral chromatography : Use amylose- or cellulose-based columns with hexane:IPA mobile phases .
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphates) during morpholino coupling .

Q. How to design enzymatic assays to study the compound’s inhibition of DNA repair pathways?

  • Protocol :

  • Target selection : Focus on enzymes like PARP-1 or ATM kinase, implicated in DNA repair .
  • Kinetic analysis : Measure Ki values via Lineweaver-Burk plots under varying substrate concentrations .
  • Cellular validation : Use siRNA knockdown to confirm target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.